4-Fluoro-1-naphthalenol 1-Formate

Description

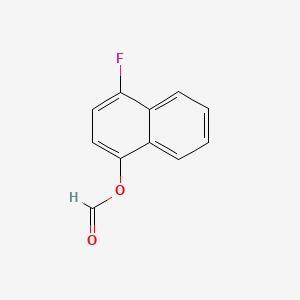

4-Fluoro-1-naphthalenol 1-Formate is an ester derivative of 4-fluoro-1-naphthol (CAS 315-53-7), where the hydroxyl group (-OH) at the 1-position of the naphthalene ring is replaced by a formate ester (-OCHO). The parent compound, 4-fluoro-1-naphthol, has the molecular formula C₁₀H₇FO (MW 162.16 g/mol) and is characterized by its fluorine substitution at the 4-position and hydroxyl group at the 1-position . The formate ester enhances lipophilicity and alters reactivity compared to the parent alcohol, making it valuable in synthetic chemistry as an intermediate or protecting group.

Properties

Molecular Formula |

C11H7FO2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(4-fluoronaphthalen-1-yl) formate |

InChI |

InChI=1S/C11H7FO2/c12-10-5-6-11(14-7-13)9-4-2-1-3-8(9)10/h1-7H |

InChI Key |

CDMLJUAAZQIQRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)OC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-naphthalenol 1-Formate typically involves the fluorination of 1-naphthalenol followed by esterification. One common method for preparing 1-fluoronaphthalene, a precursor, involves reacting 1-naphthylamine with nitrous acid in an acid medium to form a diazo salt, which is then reacted with fluoroboric acid to yield 1-fluoronaphthalene . This intermediate can then be converted to 4-Fluoro-1-naphthalenol and subsequently esterified to form 4-Fluoro-1-naphthalenol 1-Formate.

Industrial Production Methods

Industrial production methods for 4-Fluoro-1-naphthalenol 1-Formate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of fluorination and esterification, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis to 4-Fluoro-1-naphthalenol

The formate ester undergoes hydrolysis under basic or enzymatic conditions to yield 4-fluoro-1-naphthalenol (C₁₀H₇FO), a key intermediate for further functionalization .

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or enzymatic active-site residues attack the carbonyl carbon, releasing formic acid.

Radical-Mediated Annulation Reactions

4-Fluoro-1-naphthalenol (post-hydrolysis) participates in copper-catalyzed annulation with ortho-ester diaryliodonium salts to form 3,4-benzocoumarin derivatives .

Optimized Reaction Conditions :

| Component | Details |

|---|---|

| Catalyst | Cu(OAc)₂ (10 mol %) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 80°C |

| Time | 3 hours |

| Yield Range | 22–83% (dependent on substituents) |

Substrate Scope:

| Naphthol Substituent | Product Yield (%) | Notable Features |

|---|---|---|

| -H (1a) | 61 | Reference compound |

| -Br (1b) | 78 | Enables cross-coupling |

| -OCH₃ (1c) | 65 | Electron-donating group |

| -CHO (1d) | 22 | Sensitive to oxidation |

Mechanism :

-

Cu(II) activates the diaryliodonium salt, generating an aryl radical.

-

Radical addition to the naphthol’s aromatic ring forms a cyclohexadienyl intermediate.

-

Intramolecular transesterification yields the benzocoumarin product .

Oxidation by Myeloperoxidase (MPO)

The hydrolyzed product, 4-fluoro-1-naphthalenol, is oxidized by MPO in the presence of H₂O₂ to form reactive intermediates that covalently bind proteins or macromolecules .

Key Findings:

-

Cellular Retention : Activated HL-60 cells (PMA-stimulated) showed 5× higher retention of radiolabeled [¹⁸F]4FN compared to resting cells .

-

Inhibition Studies :

-

MPO inhibitor 4-ABAH reduced retention by >95%.

-

NOX2 knockout (Cybb⁻/⁻) mice showed minimal tracer uptake in vivo.

-

Applications :

-

PET/CT imaging of innate immune activation in endotoxic shock, contact dermatitis, and arthritis models .

Electrophilic Aromatic Substitution

The electron-deficient naphthalene ring directs electrophiles to meta/para positions relative to the fluorine and hydroxyl groups.

Nitration:

Arylation:

Transesterification

The formate ester undergoes exchange with alcohols under acidic or metal-catalyzed conditions:

-

Conditions :

-

Product : Corresponding alkyl esters (e.g., methyl or ethyl formate derivatives).

Stability and Handling

Scientific Research Applications

4-Fluoro-1-naphthalenol 1-Formate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including carboxamide derivatives and naphthalenecarboxamides, which are inhibitors of CXCR2 for treating chemokine-mediated diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-naphthalenol 1-Formate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The formate ester group can be hydrolyzed to release formic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4-Fluoro-1-thionaphthol (CAS 59080-16-9)

- Structure : Replaces the hydroxyl group with a thiol (-SH).

- Formula : C₁₀H₇FS (MW 178.23 g/mol).

- Properties : Predicted density (1.269 g/cm³), boiling point (289.2°C), and acidity (pKa ~6.72). Thiols are more nucleophilic than alcohols but less polar due to weaker hydrogen bonding .

- Applications : Used in metal coordination chemistry and as a building block for sulfur-containing heterocycles.

4-Chloro-1-naphthol (CAS 604-44-4)

- Structure : Chlorine replaces fluorine at the 4-position.

- Formula : C₁₀H₇ClO (MW 178.62 g/mol).

- Limited physical data available .

- Applications : Intermediate in dye synthesis and agrochemicals.

4-Nitro-1-naphthol (CAS 605-62-9)

- Structure: Nitro (-NO₂) group at the 4-position.

- Formula: C₁₀H₇NO₃ (MW 189.17 g/mol).

- Properties: Strong electron-withdrawing nitro group increases acidity and reactivity toward electrophilic substitution.

1-Ethoxy-4-fluoronaphthalene (CAS 97295-06-2)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Predicted Boiling Point (°C) | Acidity (pKa) |

|---|---|---|---|---|---|

| 4-Fluoro-1-naphthalenol 1-Formate | C₁₁H₇FO₂ | 190.17* | Formate ester | ~300 (estimated) | ~13–15† |

| 4-Fluoro-1-naphthol | C₁₀H₇FO | 162.16 | Hydroxyl | Not reported | ~8–10‡ |

| 4-Fluoro-1-thionaphthol | C₁₀H₇FS | 178.23 | Thiol | 289.2 | 6.72 |

| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.62 | Hydroxyl | Not reported | ~9–11‡ |

| 4-Nitro-1-naphthol | C₁₀H₇NO₃ | 189.17 | Nitro, hydroxyl | Not reported | ~4–6‡ |

*Calculated based on parent compound + formate group. †Estimate for ester hydrolysis susceptibility. ‡Acidity inferred from substituent effects.

Biological Activity

4-Fluoro-1-naphthalenol 1-formate (CHFO) is a derivative of naphthol, a compound known for its diverse biological activities. This article explores the biological activity of 4-fluoro-1-naphthalenol 1-formate, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

4-Fluoro-1-naphthalenol 1-formate is characterized by the presence of a fluorine atom at the 4-position of the naphthalene ring, which influences its reactivity and biological interactions. The compound is soluble in organic solvents and exhibits distinct spectroscopic properties that facilitate its identification in biological studies.

Anticancer Activity

Research indicates that compounds related to 4-fluoro-1-naphthalenol exhibit significant anticancer properties. For instance, derivatives of naphthol have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A study reported that certain naphthol derivatives demonstrated IC values ranging from 5.0 to 10.7 μM against MCF-7/ADR cells, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Naphthol Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Fluoro-1-naphthalenol | MCF-7/ADR | 5.0 - 10.7 | Induction of apoptosis |

| Naphthol Derivative A | HeLa | TBD | Cell cycle arrest |

| Naphthol Derivative B | SKOV-3 | TBD | Inhibition of P-glycoprotein function |

The anticancer effects of 4-fluoro-1-naphthalenol derivatives are attributed to their ability to inhibit critical cellular pathways involved in tumor growth and survival. Notably, they have been shown to interfere with P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells. By inhibiting P-gp function, these compounds enhance the accumulation of chemotherapeutic agents within cancer cells, leading to increased efficacy .

Neuroprotective Properties

In addition to their anticancer activity, naphthol derivatives have exhibited neuroprotective effects. Studies suggest that these compounds can mitigate neuronal damage caused by oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases . The neuroprotective mechanism may involve modulation of redox processes and inhibition of inflammatory cytokines.

Toxicological Profile

Understanding the safety profile of 4-fluoro-1-naphthalenol is crucial for its potential therapeutic application. Toxicological studies have indicated that while some naphthol derivatives are well-tolerated at low doses, higher concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to conduct comprehensive toxicity assessments to establish safe dosage levels.

Case Studies

A clinical trial involving fluorine-labeled naphthalenol derivatives has explored their utility in imaging inflammation in cancer patients using PET/CT scans. This trial underscores the potential application of 4-fluoro-1-naphthalenol in diagnostic imaging, facilitating early detection and monitoring of cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-Fluoro-1-naphthalenol 1-Formate with high purity?

- Methodological Answer :

- Use nucleophilic substitution or esterification reactions, starting with fluorinated naphthalene derivatives (e.g., 1-fluoro-naphthalene precursors).

- Monitor reaction progress via HPLC or TLC to track intermediate formation.

- Optimize temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to minimize side products.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using melting point analysis and NMR .

- Example Table :

| Parameter | Condition Range | Purity Outcome (%) |

|---|---|---|

| Temperature | 60–80°C | 85–92 |

| Solvent | DCM vs. DMF | 88 vs. 91 |

| Reaction Time | 6–12 hrs | 90–95 |

Q. Which spectroscopic techniques are most reliable for characterizing 4-Fluoro-1-naphthalenol 1-Formate?

- Methodological Answer :

- 1H/13C NMR : Identify fluorine-induced deshielding effects on aromatic protons (δ ~7.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl group absence post-formylation.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z = 204 (C₁₁H₇FO₂) and fragmentation patterns consistent with fluoro-naphthol derivatives .

Q. How can researchers assess the hydrolytic stability of 4-Fluoro-1-naphthalenol 1-Formate under varying pH conditions?

- Methodological Answer :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

- Monitor degradation kinetics via UV-Vis spectroscopy (λ_max ~270 nm for naphthalene derivatives) .

- Quantify residual ester using HPLC with a C18 column (acetonitrile/water mobile phase).

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when synthesizing 4-Fluoro-1-naphthalenol 1-Formate?

- Methodological Answer :

- Step 1 : Verify experimental conditions (e.g., solvent purity, anhydrous environment) to rule out artifacts.

- Step 2 : Compare observed NMR/IR data with computational predictions (DFT calculations for fluorine’s electronic effects) .

- Step 3 : Use X-ray crystallography to resolve ambiguities in molecular conformation .

- Example Contradiction : Discrepancies in carbonyl peak positions may arise from polymorphic forms or solvent interactions.

Q. What experimental designs are suitable for studying the reactivity of 4-Fluoro-1-naphthalenol 1-Formate in cross-coupling reactions?

- Methodological Answer :

- Apply the PICO framework (Population: aryl halides; Intervention: palladium catalysts; Comparison: non-fluorinated analogs; Outcome: reaction yield/selectivity) .

- Screen catalysts (Pd(PPh₃)₄, Pd(OAc)₂) and bases (K₂CO₃, Cs₂CO₃) in microwave-assisted reactions.

- Analyze regioselectivity via LC-MS and kinetic isotope effects (if using deuterated substrates) .

Q. How can researchers address ethical and technical challenges in sharing spectral data for 4-Fluoro-1-naphthalenol 1-Formate while ensuring reproducibility?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChemRxiv.

- Include raw NMR/FTR files and metadata (e.g., probe temperature, shimming parameters) to enhance reproducibility .

- Use de-identified datasets for public sharing, complying with institutional ethics guidelines for chemical safety .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 4-Fluoro-1-naphthalenol 1-Formate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.